

2-Amino-5-bromonicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-bromonicotinaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-bromonicotinaldehyde**, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, explore its characteristic spectroscopic signature, and critically analyze the reactivity of its functional groups. The primary focus will be on its strategic application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and real-world application.

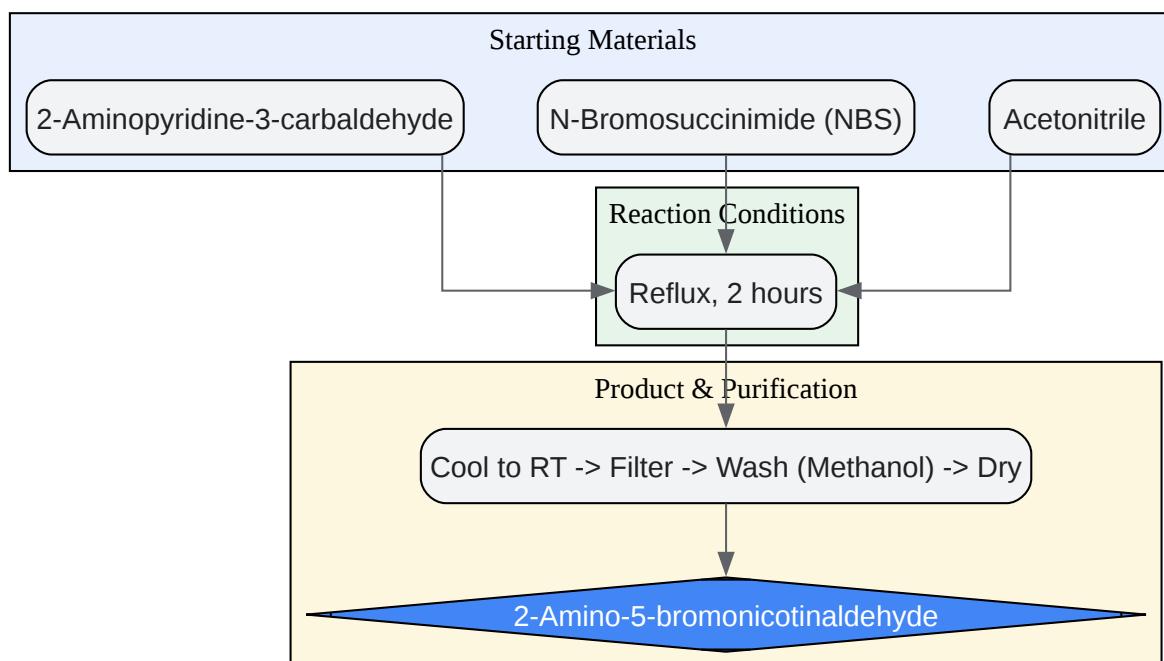
Core Molecular Profile

2-Amino-5-bromonicotinaldehyde is a substituted pyridine derivative whose value in synthetic chemistry is derived from its trifunctional nature: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom positioned for cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it a highly sought-after intermediate in multi-step syntheses.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1] [2] [3] [4]
Molecular Weight	201.02 g/mol	[1] [2] [4]
CAS Number	206997-15-1	[1] [2] [3]
Appearance	Light yellow to yellow solid/crystalline powder	[5]
Melting Point	167-169 °C	[1] [4]
Density	~1.78 g/cm ³ (Predicted)	[1] [5]
Boiling Point	~300.5 °C at 760 mmHg (Predicted)	[1] [5]
Synonyms	2-Amino-5-bromopyridine-3-carboxaldehyde, 2-amino-5-bromo-3-formylpyridine	[1] [3]

Synthesis Protocol: Bromination of 2-Aminopyridine-3-carbaldehyde


The synthesis of **2-Amino-5-bromonicotinaldehyde** is most commonly achieved through the electrophilic bromination of 2-aminopyridine-3-carbaldehyde. The amino group activates the pyridine ring, directing the bromination to the C5 position. N-Bromosuccinimide (NBS) is an effective and manageable brominating agent for this transformation.

Expert Rationale:

The choice of acetonitrile as a solvent is strategic; it is relatively polar, effectively dissolves the starting material, and is inert under the reaction conditions. The reaction is performed under reflux to provide the necessary activation energy for the electrophilic aromatic substitution. The high yield and straightforward filtration-based workup make this a robust and scalable laboratory procedure.[\[6\]](#)

Detailed Experimental Protocol:

- Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (10.1 g, 81.0 mmol) in acetonitrile (150 mL) within a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-bromosuccinimide (NBS) (15.1 g, 84.0 mmol).
- Heating: Stir the reaction mixture under reflux conditions for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
- Cooling and Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
- Purification: Filter the reaction mixture to collect the solid precipitate. Wash the collected solid with methanol to remove any unreacted NBS and succinimide byproduct.
- Drying: Dry the purified solid under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid. The typical reported yield is approximately 79% (12.9 g).^[6]

[Click to download full resolution via product page](#)

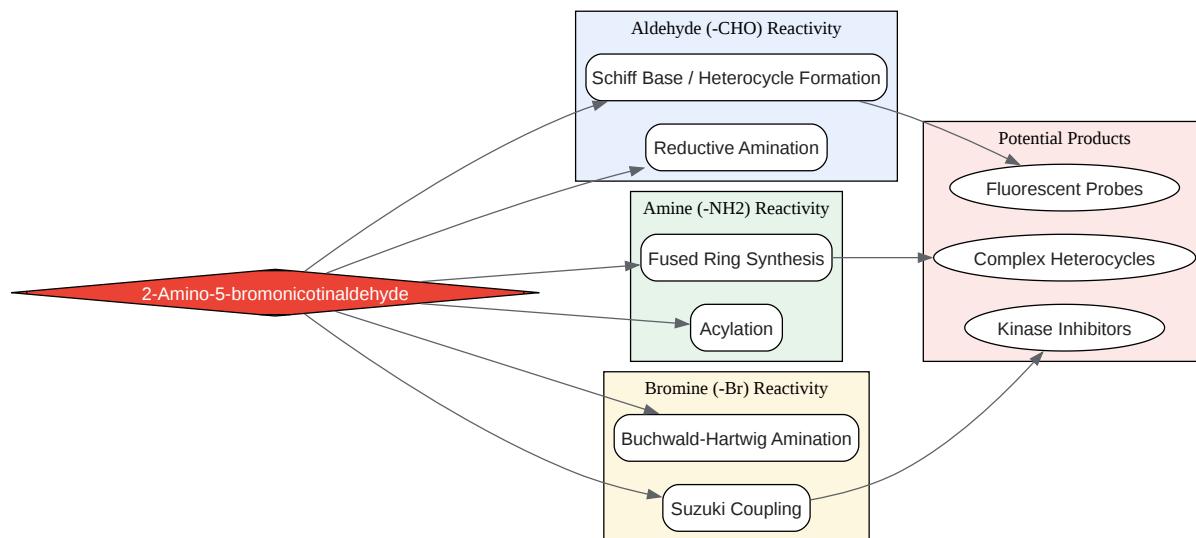
Caption: Synthesis workflow for **2-Amino-5-bromonicotinaldehyde**.

Spectroscopic Profile & Structural Elucidation

For a researcher, confirming the identity and purity of a synthesized compound is paramount.

The following is an expert analysis of the expected spectroscopic data for **2-Amino-5-bromonicotinaldehyde**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.8 ppm.[5] The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling, expected around δ 8.3 and δ 7.9 ppm. The amino (-NH₂) protons will present as a broad singlet, typically around δ 6.8 ppm.[5] The exact chemical shifts can vary based on the solvent used.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is invaluable for confirming the presence of the key functional groups. A strong, sharp absorption band is expected in the region of 1660-1770 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[7] Additionally, characteristic C-H stretching absorptions for the aldehyde are expected between 2700-2860 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.
- **Mass Spectrometry (MS):** Electron Impact (EI) mass spectrometry should reveal a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The isotopic pattern will be a definitive indicator of the presence of a single bromine atom, with two peaks of nearly equal intensity (M⁺ and M+2).


Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of **2-Amino-5-bromonicotinaldehyde** stems from the differential reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the core scaffold, which is a cornerstone of modern medicinal chemistry.[4]

- **Aldehyde Group:** The aldehyde is a versatile electrophile. It readily participates in:

- Reductive Amination: To introduce substituted aminomethyl groups.
- Wittig Reactions: To form alkenes.
- Condensation Reactions: To form Schiff bases or build larger heterocyclic systems, such as in the synthesis of fluorescent probes.[\[4\]](#)
- Amino Group: The nucleophilic amino group can be used for:
 - Acylation/Sulfonylation: To introduce amide or sulfonamide functionalities.
 - Heterocycle Formation: Acting as a binucleophile to construct fused ring systems.
- Bromine Atom: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation via:
 - Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery.[\[4\]](#)[\[8\]](#)

This multi-faceted reactivity makes the compound a valuable intermediate in the synthesis of pharmaceuticals, especially kinase inhibitors and nicotinic receptor modulators.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Reactivity map of **2-Amino-5-bromonicotinaldehyde** in synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazard Identification:** **2-Amino-5-bromonicotinaldehyde** is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][9]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[10][11]
- Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2–8 °C is recommended.[3][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Conclusion

2-Amino-5-bromonicotinaldehyde is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable spectroscopic characteristics, and versatile reactivity provide researchers with a reliable platform for constructing novel and complex molecules. Understanding the principles laid out in this guide will empower scientists to leverage this valuable building block to its full potential in their research and development endeavors.

References

- **2-Amino-5-bromonicotinaldehyde.** MySkinRecipes. [Link]
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- 19.14 Spectroscopy of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Amino-5-bromonicotinaldehyde - CAS:206997-15-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-5-bromonicotinaldehyde [myskinrecipes.com]
- 5. 2-Amino-5-bromonicotinaldehyde CAS#: 206997-15-1 [m.chemicalbook.com]
- 6. 2-Amino-5-bromonicotinaldehyde | 206997-15-1 [chemicalbook.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. nbinno.com [nbino.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2-Amino-5-bromonicotinaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112263#2-amino-5-bromonicotinaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com